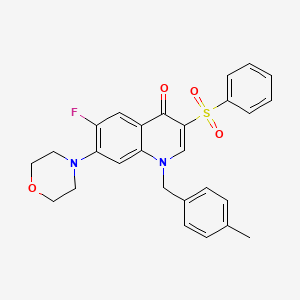

![molecular formula C17H17N3O B2663578 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 865657-99-4](/img/structure/B2663578.png)

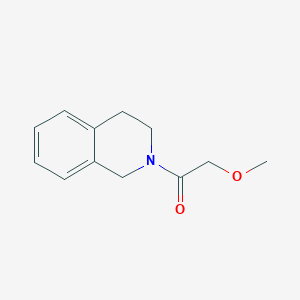

2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with a fused pyrazole and pyrimidine ring system. Its structural motif is rigid, planar, and contains both pyrazole and pyrimidine rings. This compound has significant photophysical properties and has attracted attention in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of this compound involves various approaches. Researchers have developed different pathways for its preparation and post-functionalization. For example, a regioselective condensation mechanism involving an addition–elimination process has been employed to bond the NH2-group of the starting aminopyrazole with specific positions in the molecule .

Molecular Structure Analysis

The compound’s structure consists of a fused pyrazole and pyrimidine system. It is planar and rigid, allowing for structural modifications throughout its periphery. The modified periphery plays a crucial role in its synthetic versatility and potential applications .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including cyclocondensation reactions. For instance, nucleophilic attack of the pyrazolic nitrogen to a carbonyl group leads to specific products. Regioselectivity can be controlled using dimethylamino leaving groups .

科学的研究の応用

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol, is a prominent heterocycle in drug discovery due to its broad range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies have been pivotal in deriving lead compounds for various disease targets, highlighting the versatility and potential of this scaffold in medicinal chemistry (Cherukupalli et al., 2017).

Synthesis of Pyrazole Heterocycles

Pyrazole moieties, integral to the structure of this compound, are crucial in the synthesis of biologically active compounds. They serve as pharmacophores in many drugs and are extensively used as synthons in organic synthesis. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial, highlighting their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazolo[1,5-a]pyrimidines, are recognized for their diverse biological properties. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility of pyrazoline derivatives in pharmacological applications underlines the potential of structurally related compounds like this compound in drug development (Shaaban et al., 2012).

Optoelectronic Materials from Pyrimidine Derivatives

While not directly related, the application of pyrimidine derivatives in optoelectronic materials provides an insight into the potential use of pyrazolo[1,5-a]pyrimidines in this field. The incorporation of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, suggesting that the structural framework of compounds like this compound could be explored for similar applications (Lipunova et al., 2018).

特性

IUPAC Name |

2,5-dimethyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQLCMMYFFBPMA-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C(=O)N2N1)C/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)

![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)